molecular formula C18H27N3O4S B11509319 N-[1-(1-adamantyl)propyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N-[1-(1-adamantyl)propyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B11509319
M. Wt: 381.5 g/mol
InChI Key: ZKWSJZNNQYFWQT-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound featuring an adamantane moiety, a propyl chain, and a tetrahydropyrimidine ring with sulfonamide and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantane with a suitable halogenating agent to form an adamantyl halide, which is then reacted with a propylamine to introduce the propyl chain. The resulting intermediate is then subjected to cyclization with a suitable reagent to form the tetrahydropyrimidine ring. Finally, sulfonamide and methyl groups are introduced through appropriate substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantane derivatives and sulfonamide-containing molecules, such as:

Uniqueness

N-[1-(ADAMANTAN-1-YL)PROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its combination of an adamantane moiety with a tetrahydropyrimidine ring and sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H27N3O4S

Molecular Weight

381.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C18H27N3O4S/c1-3-14(18-7-11-4-12(8-18)6-13(5-11)9-18)21-26(24,25)15-10(2)19-17(23)20-16(15)22/h11-14,21H,3-9H2,1-2H3,(H2,19,20,22,23)

InChI Key

ZKWSJZNNQYFWQT-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(NC(=O)NC4=O)C

Origin of Product

United States

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